molecular formula C6H11FN2Si B12946716 2-Fluoro-1-(trimethylsilyl)-1H-imidazole

2-Fluoro-1-(trimethylsilyl)-1H-imidazole

Cat. No.: B12946716
M. Wt: 158.25 g/mol
InChI Key: PSYFZVKEVAZQHI-UHFFFAOYSA-N
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Description

2-Fluoro-1-(trimethylsilyl)-1H-imidazole (CAS: 341529-16-6) is a fluorinated and silylated derivative of the imidazole heterocycle. Its structure features a fluorine atom at the 2-position and a trimethylsilyl (TMS) group at the 1-position of the imidazole ring (Fig. 1). This compound combines the electron-withdrawing effects of fluorine with the steric bulk and lipophilicity of the TMS group, making it a unique candidate for applications in medicinal chemistry, catalysis, and materials science .

Properties

Molecular Formula

C6H11FN2Si

Molecular Weight

158.25 g/mol

IUPAC Name

(2-fluoroimidazol-1-yl)-trimethylsilane

InChI

InChI=1S/C6H11FN2Si/c1-10(2,3)9-5-4-8-6(9)7/h4-5H,1-3H3

InChI Key

PSYFZVKEVAZQHI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N1C=CN=C1F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(trimethylsilyl)-1H-imidazole typically involves the fluorination of an imidazole precursor followed by the introduction of the trimethylsilyl group. One common method involves the reaction of 2-fluoroimidazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of 2-Fluoro-1-(trimethylsilyl)-1H-imidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(trimethylsilyl)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated imidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Fluoro-1-(trimethylsilyl)-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(trimethylsilyl)-1H-imidazole involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the trimethylsilyl group can improve its solubility and stability. The compound can modulate various biochemical pathways by acting as an inhibitor or activator of specific enzymes .

Comparison with Similar Compounds

Key Features :

  • Electron-withdrawing fluorine : Enhances stability and modulates reactivity.
  • Trimethylsilyl group: Improves solubility in non-polar solvents and protects the imidazole nitrogen from undesired reactions.
  • Synergistic effects : The combination of fluorine and TMS may influence regioselectivity in cross-coupling reactions or binding affinity in biological systems.

Comparison with Structurally Similar Compounds

Fluorinated Imidazole Derivatives

Fluorine substitution at the 2-position is common in bioactive compounds due to its metabolic stability and ability to engage in hydrogen bonding.

Compound Substituents Molecular Weight Key Properties/Applications Reference
2-Fluoro-1-(TMS)-1H-imidazole 2-F, 1-TMS 228.3 g/mol Enhanced lipophilicity, catalytic uses
2-(4-Fluoro-phenyl)-1H-imidazole 2-(4-F-C6H4) 176.2 g/mol Antifungal activity
1-(Fluoroacetyl)-1H-imidazole 1-(Fluoroacetyl) 128.1 g/mol Intermediate in fluorinated drug synthesis

Notable Differences:

  • 2-Fluoro-1-(TMS)-1H-imidazole exhibits higher thermal stability compared to non-silylated analogs due to the TMS group .
  • Fluorine at the 2-position in 2-(4-Fluoro-phenyl)-1H-imidazole enhances its antifungal potency but reduces solubility in aqueous media compared to the TMS variant .

Silylated Imidazole Derivatives

Silyl groups are often introduced to modulate steric effects and reactivity.

Compound Substituents Molecular Weight Key Properties/Applications Reference
2-Fluoro-1-(TMS)-1H-imidazole 2-F, 1-TMS 228.3 g/mol Cross-coupling reactions
4,5-Dibromo-2-(2-naphthyl)-1-TMS-imidazole 4,5-Br, 2-naphthyl, 1-TMS 471.2 g/mol Suzuki-Miyaura coupling substrates
1-(Tetrafluoroethyl)-1H-imidazole 1-(CF2CF2H) 168.1 g/mol High electronegativity, solvent resistance

Notable Differences:

  • The TMS group in 2-Fluoro-1-(TMS)-1H-imidazole provides steric protection, whereas tetrafluoroethyl in 1-(Tetrafluoroethyl)-1H-imidazole increases polarity and oxidative stability .
  • Brominated analogs like 4,5-Dibromo-2-(2-naphthyl)-1-TMS-imidazole are more reactive in cross-coupling but less stable under acidic conditions compared to fluorinated derivatives .

Imidazoles with Mixed Substituents

Compounds with aryl, thio, or nitro groups highlight diverse functionalization strategies.

Compound Substituents Molecular Weight Key Properties/Applications Reference
2-(Benzylthio)-1-methyl-1H-imidazole 2-(Benzylthio), 1-Me 204.3 g/mol Anticancer activity
1-Methyl-2-(4-fluoro-phenyl)-5-nitro-1H-imidazole 2-(4-F-C6H4), 5-NO2, 1-Me 235.2 g/mol Antibacterial agent
2-(Trifluoromethyl)-4,5-diphenyl-1H-imidazole 2-CF3, 4,5-Ph 316.3 g/mol Luminescent materials

Notable Differences:

  • Nitro groups (e.g., in 1-Methyl-2-(4-fluoro-phenyl)-5-nitro-1H-imidazole) enhance antibacterial activity but introduce toxicity concerns .
  • Trifluoromethyl groups improve thermal stability in materials science applications but reduce synthetic accessibility compared to TMS derivatives .

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